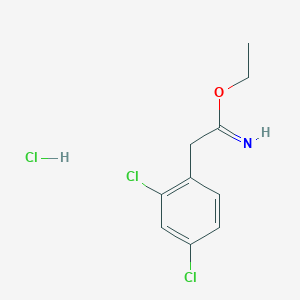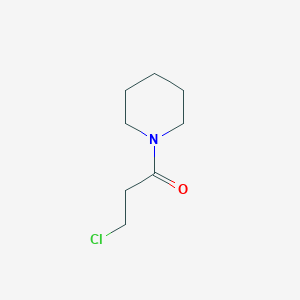
3-Chloro-1-(piperidin-1-yl)propan-1-one
Overview
Description
3-Chloro-1-(piperidin-1-yl)propan-1-one is a chemical compound with the molecular formula C8H14ClNO . It has a molecular weight of 175.66 . The IUPAC name for this compound is 1-(3-chloropropanoyl)piperidine .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a three-carbon chain with a carbonyl (C=O) group and a chlorine atom . The InChI code for this compound is 1S/C8H14ClNO/c9-5-4-8(11)10-6-2-1-3-7-10/h1-7H2 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a boiling point of 77-80°C at 0.1 mmHg and a melting point of 84°C .Scientific Research Applications
Synthesis and Structural Analysis
- Chemical Synthesis and Crystal Structures : Research has explored the synthesis and structural analysis of compounds related to 3-Chloro-1-(piperidin-1-yl)propan-1-one. For instance, Gzella, Wrzeciono, and Pöppel (1999) investigated the formation of nitropiperidinoimidazolderivate compounds, examining their crystal structures to understand the positioning of piperidine residues in isomeric products (Gzella, Wrzeciono, & Pöppel, 1999).
Pharmaceutical and Medicinal Chemistry
- Derivatives in Pharmacology : The chemical properties and pharmacological implications of derivatives of this compound and similar compounds have been a subject of research. Vardanyan (2018) described methods of synthesis and pharmacological properties of derivatives, highlighting their significance in medicinal chemistry (Vardanyan, 2018).
Chemo-Enzymatic Synthesis
- Chemo-Enzymatic Processes : The chemo-enzymatic synthesis of related compounds has been studied, such as the synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol, an intermediate for pharmaceuticals like arimoclomol. Banoth et al. (2012) detailed this synthesis process, optimizing various reaction parameters (Banoth et al., 2012).
Material Science and Chemistry
- Advanced Material Development : In material science, research has explored the use of derivatives of this compound in developing new materials. Yan and Khoo (2005) studied the formation of an adduct of 3-(piperidin-1-yl)propionic acid with triphenyltin chloride, highlighting its structural properties (Yan & Khoo, 2005).
Biochemical Research
- Biochemical Interaction Studies : The interaction of derivatives of this compound with biological systems has been a focus area. Istanbullu et al. (2017) investigated the interaction of Mannich base derivatives with DNA, using electrochemical methods to understand the biochemical interactions (Istanbullu, Karadeniz, Erciyas, & Gürsan, 2017).
Safety and Hazards
The safety information for 3-Chloro-1-(piperidin-1-yl)propan-1-one indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid release to the environment when handling this compound .
Mechanism of Action
Target of Action
The primary targets of 3-Chloro-1-(piperidin-1-yl)propan-1-one are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects can be elucidated through studies investigating the compound’s interaction with its targets and the subsequent cellular responses.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
properties
IUPAC Name |
3-chloro-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c9-5-4-8(11)10-6-2-1-3-7-10/h1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBALNTIFBNPOTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyridine, 2-bromo-6-[(methylsulfonyl)methyl]-](/img/structure/B3146083.png)
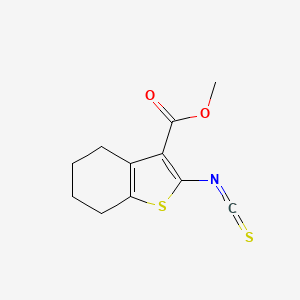

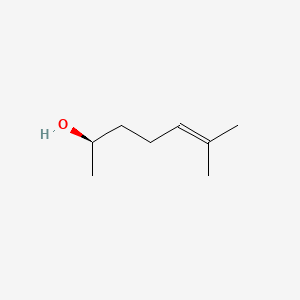
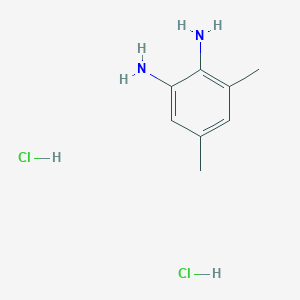
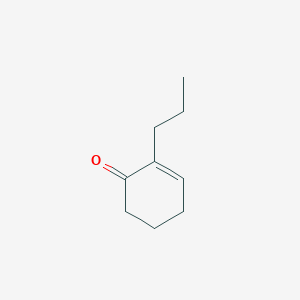



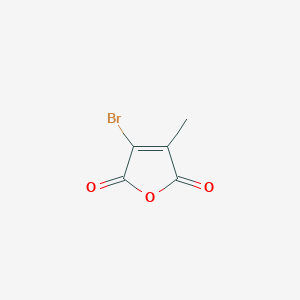

![4-[(2-Hydroxyethyl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B3146168.png)
![1-[3-(4-Methoxyphenyl)propyl]piperazine](/img/structure/B3146188.png)
